Nostopeptin B
CAS No.: 185980-89-6
Cat. No.: VC0537542
Molecular Formula: C46H70N8O12
Molecular Weight: 927.11
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185980-89-6 |
|---|---|
| Molecular Formula | C46H70N8O12 |
| Molecular Weight | 927.11 |
| IUPAC Name | (4S)-4-acetamido-5-[(1S,4S,7S,10S,11S,14S,17S,20S,22R)-14,20-bis[(2S)-butan-2-yl]-22-hydroxy-17-[(4-hydroxyphenyl)methyl]-10,18-dimethyl-4-(2-methylpropyl)-3,6,13,16,19,25-hexaoxo-12-oxa-2,5,8,15,18,21-hexazatricyclo[19.3.1.07,11]pentacosan-8-yl]-5-oxopentanamide |
| Standard InChI | InChI=1S/C46H70N8O12/c1-10-24(5)36-46(65)66-39-26(7)22-53(43(62)30(48-27(8)55)16-18-34(47)57)38(39)42(61)50-32(20-23(3)4)40(59)49-31-17-19-35(58)54(44(31)63)37(25(6)11-2)45(64)52(9)33(41(60)51-36)21-28-12-14-29(56)15-13-28/h12-15,23-26,30-33,35-39,56,58H,10-11,16-22H2,1-9H3,(H2,47,57)(H,48,55)(H,49,59)(H,50,61)(H,51,60)/t24-,25-,26-,30-,31-,32-,33-,35+,36-,37-,38-,39-/m0/s1 |
| Standard InChI Key | QMXYZAMGCKYKHQ-PYYLCICISA-N |
| SMILES | CCC(C)C1C(=O)OC2C(CN(C2C(=O)NC(C(=O)NC3CCC(N(C3=O)C(C(=O)N(C(C(=O)N1)CC4=CC=C(C=C4)O)C)C(C)CC)O)CC(C)C)C(=O)C(CCC(=O)N)NC(=O)C)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Nostopeptin B belongs to the class of nonribosomal peptides (NRPs), synthesized through multimodular enzyme complexes rather than ribosomal translation . Its molecular formula, C₄₆H₇₀N₈O₁₂, corresponds to a molecular weight of 927.11 g/mol . The structure comprises a 22-membered macrocyclic core with unusual residues, including:
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3-Amino-6-hydroxy-2-piperidone (Ahp): A non-proteinogenic β-amino acid that forms a critical pharmacophore for enzyme inhibition .
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N-Methyltyrosine: Enhances metabolic stability by reducing peptide bond susceptibility to proteolysis.
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4-Methylproline and Hydroxyisoleucine: Contribute to conformational rigidity and target binding specificity .
The lactone ring closure between the C-terminal carboxylic acid and a β-hydroxy group of the Ahp residue stabilizes the macrocyclic architecture . X-ray crystallography and 2D NMR studies confirm a compact, hydrophobic pocket ideal for interacting with serine proteases .
Biosynthesis and Environmental Modulation
Nostopeptin B production is regulated by environmental stressors, particularly nutrient availability. A 2020 study demonstrated that phosphate limitation in Nostoc minutum cultures increases intracellular Nostopeptin B concentrations by 2.3-fold, linked to elevated cellular C:N ratios . This aligns with cyanobacterial strategies to allocate resources toward defensive metabolites under nutrient stress .
Table 1: Environmental Factors Influencing Nostopeptin B Production
The biosynthetic gene cluster (BGC) responsible for Nostopeptin B remains uncharacterized, but homologous pathways in related cyanobacteria suggest a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system .
Enzyme Inhibition Profile and Mechanism
Nostopeptin B exhibits submicromolar inhibitory activity against key serine proteases:
Table 2: Enzymatic Targets of Nostopeptin B
The Ahp residue coordinates with the catalytic serine (Ser195 in chymotrypsin) through hydrogen bonding, while the macrocycle’s hydrophobic residues occupy the S1 pocket, mimicking natural substrates . This dual-mode inhibition distinguishes Nostopeptin B from smaller, active-site-directed inhibitors like AEBSF .
Structural Analogues and Structure-Activity Relationships
Comparative analysis with related cyanopeptides reveals key determinants of activity:
Table 3: Comparison of Nostopeptin B with Structural Analogues
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Elastase IC₅₀ (nM) |
|---|---|---|---|---|
| Nostopeptin B | C₄₆H₇₀N₈O₁₂ | 927.11 | Ahp, N-MeTyr | 12.3 |
| Nostopeptin A | C₄₈H₇₄N₈O₁₂ | 955.16 | Additional acetylated residue | 8.7 |
| Nostopeptin BN920 | C₄₆H₆₄N₈O₁₂ | 921.00 | Benzyl substituent | 18.9 |
| Cyanopeptolin 954 | C₅₀H₇₂N₈O₁₃ | 1029.14 | Sulfated tyrosine | >1,000 |
The absence of a sulfate group in Nostopeptin B correlates with 83-fold higher elastase affinity compared to sulfated analogues like Cyanopeptolin 954 .
Future Directions
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Biosynthetic Engineering: Heterologous expression in Anabaena sp. PCC 7120 could enable scalable production .
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Prodrug Development: Esterification of surface hydroxyl groups may enhance membrane permeability.
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Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA carriers) could mitigate off-target effects in pulmonary applications .
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